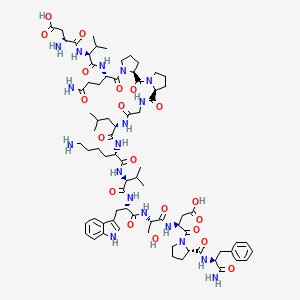
Phoenixin-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phoenixin-14 is a naturally occurring peptide initially discovered in the rat hypothalamus. It has since been identified in various tissues, including the dorsal root ganglion cells. This compound is involved in several physiological processes, including the regulation of reproductive functions, modulation of pain and itch sensations, and neuroinflammation .
Métodos De Preparación
Phoenixin-14 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Análisis De Reacciones Químicas
Phoenixin-14 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Aplicaciones Científicas De Investigación
Phoenixin-14 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is investigated for its role in reproductive functions, pain modulation, and neuroinflammation. In medicine, this compound is explored for its potential therapeutic effects in conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Additionally, it has applications in the study of anxiety, memory formation, and cardiovascular functions .
Mecanismo De Acción
Phoenixin-14 exerts its effects by binding to the G protein-coupled receptor 173 (GPR173). This interaction activates various signaling pathways, including the protein kinase A (PKA) pathway, extracellular signal-regulated kinase (ERK) pathway, and protein kinase B (AKT) pathway. These pathways are involved in the regulation of reproductive hormone secretion, modulation of pain and itch sensations, and neuroinflammatory responses .
Comparación Con Compuestos Similares
Phoenixin-14 is similar to other peptides like Phoenixin-20, which also binds to GPR173 and exhibits similar biological activities. this compound is unique in its specific amino acid sequence and its distinct physiological roles. Other similar compounds include Nesfatin-1, which is co-expressed with this compound in the hypothalamus and has roles in cardiovascular modulation and appetite regulation .
Propiedades
Fórmula molecular |
C75H110N18O20 |
|---|---|
Peso molecular |
1583.8 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C75H110N18O20/c1-39(2)31-50(82-58(96)37-81-69(107)54-22-14-29-92(54)75(113)56-24-16-30-93(56)73(111)48(25-26-57(78)95)84-71(109)61(40(3)4)89-64(102)45(77)34-59(97)98)66(104)83-47(21-12-13-27-76)65(103)90-62(41(5)6)72(110)86-51(33-43-36-80-46-20-11-10-19-44(43)46)67(105)88-53(38-94)68(106)87-52(35-60(99)100)74(112)91-28-15-23-55(91)70(108)85-49(63(79)101)32-42-17-8-7-9-18-42/h7-11,17-20,36,39-41,45,47-56,61-62,80,94H,12-16,21-35,37-38,76-77H2,1-6H3,(H2,78,95)(H2,79,101)(H,81,107)(H,82,96)(H,83,104)(H,84,109)(H,85,108)(H,86,110)(H,87,106)(H,88,105)(H,89,102)(H,90,103)(H,97,98)(H,99,100)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |
Clave InChI |
WTUJETLCZZFKER-NLPGSOORSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
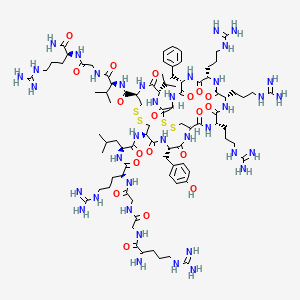

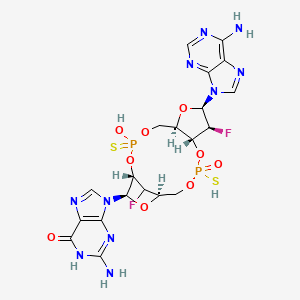
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

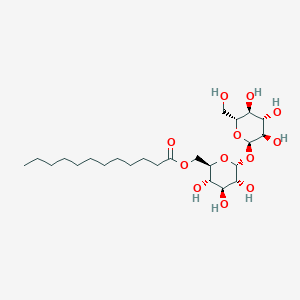
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
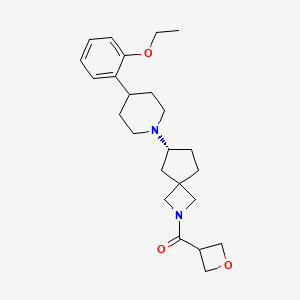
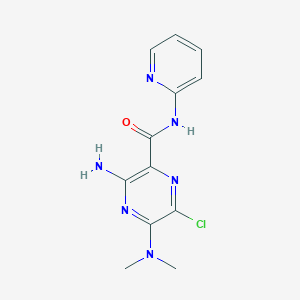
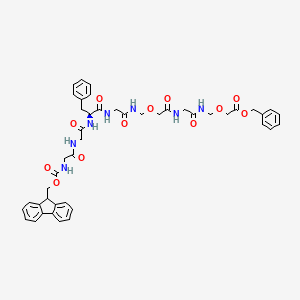
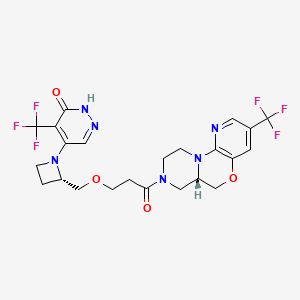
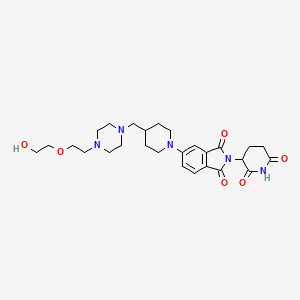
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
